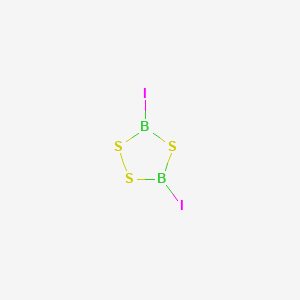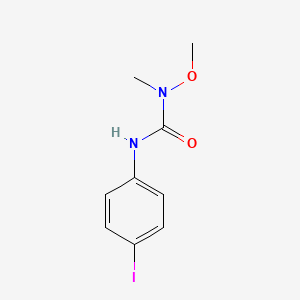
N'-(4-Iodophenyl)-N-methoxy-N-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is an organic compound belonging to the class of phenylureas It is characterized by the presence of an iodophenyl group, a methoxy group, and a methylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Iodophenyl)-N-methoxy-N-methylurea typically involves the reaction of 4-iodoaniline with methyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-Iodoaniline+Methyl Isocyanate→N’-(4-Iodophenyl)-N-methoxy-N-methylurea
Industrial Production Methods
Industrial production of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in high purity and yield.
化学反应分析
Types of Reactions
N’-(4-Iodophenyl)-N-methoxy-N-methylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Substitution: Phenylboronic acid, palladium catalyst, and suitable solvents.
Oxidation: Oxidizing agents such as lead dioxide.
Reduction: Reducing agents such as sodium borohydride.
Major Products Formed
Substitution: Formation of biphenyl derivatives.
Oxidation: Formation of oxidized phenylurea derivatives.
Reduction: Formation of reduced phenylurea derivatives.
科学研究应用
N’-(4-Iodophenyl)-N-methoxy-N-methylurea has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of N’-(4-Iodophenyl)-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-cyclohexyl-N’-(4-iodophenyl)urea
- N-(4-iodophenyl)-β-alanine derivatives
- N-4-iodophenyl-N′-2-chloroethylurea
Uniqueness
N’-(4-Iodophenyl)-N-methoxy-N-methylurea is unique due to the presence of both methoxy and methylurea groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
13347-23-4 |
|---|---|
分子式 |
C9H11IN2O2 |
分子量 |
306.10 g/mol |
IUPAC 名称 |
3-(4-iodophenyl)-1-methoxy-1-methylurea |
InChI |
InChI=1S/C9H11IN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13) |
InChI 键 |
AMRYXLSMDJYEMP-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1=CC=C(C=C1)I)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


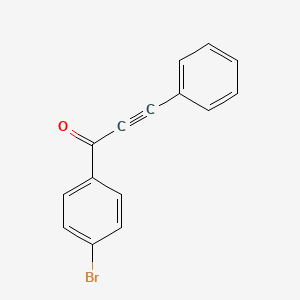
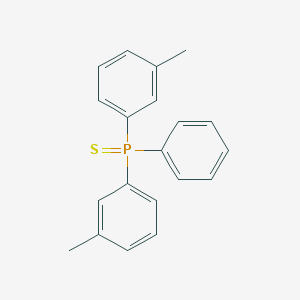
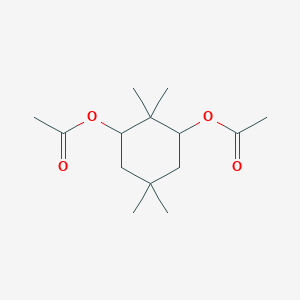
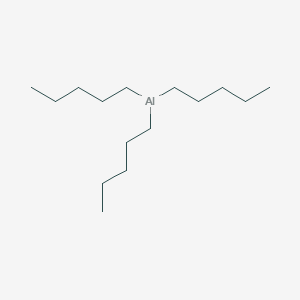
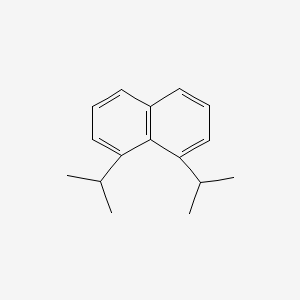
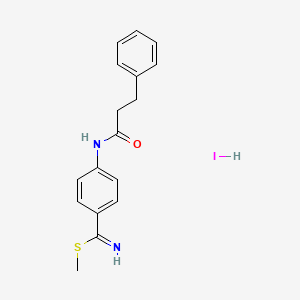

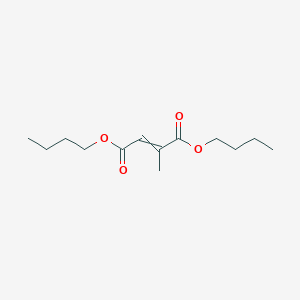
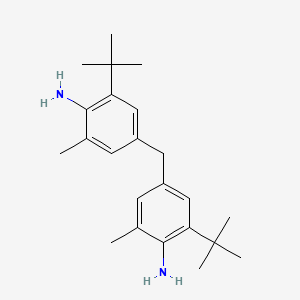
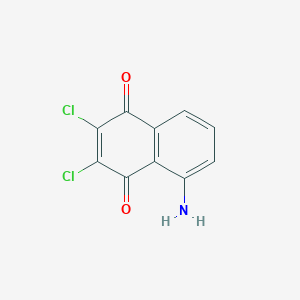
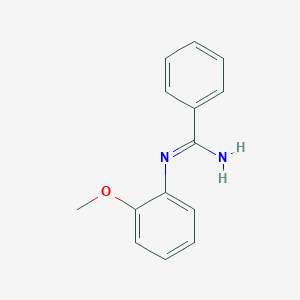
![5-(Benzylsulfanyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14710659.png)
